WWL113 is a small-molecule inhibitor specifically designed to target and block the activity of Carboxylesterase 1 (CES1) [, , , ]. CES1 is a serine hydrolase enzyme involved in the metabolism of various molecules, including lipid mediators called prostaglandin glyceryl esters (PG-Gs) [, , , ]. In scientific research, WWL113 serves as a valuable tool to investigate the role of CES1 in various biological processes, particularly in the context of inflammation and immune responses [, , , ].
The synthesis of WWL113 involves several organic chemistry techniques, including reaction conditions that favor the formation of its unique structural components. While specific synthetic routes are not detailed in the available literature, it is known that WWL113 can be derived from precursor compounds through a series of steps involving functional group transformations and coupling reactions.
In one study, WWL113 was synthesized as part of a broader effort to develop selective inhibitors for carboxylesterases, which play critical roles in lipid metabolism . The synthesis typically requires careful control of reaction conditions to ensure high selectivity and yield.
The molecular structure of WWL113 features a complex arrangement that includes aromatic rings and functional groups conducive to its inhibitory action on serine hydrolases. The compound's three-dimensional conformation is crucial for its biological activity, particularly its interaction with target enzymes.
Data from molecular docking studies suggest that WWL113 binds effectively to the active sites of carboxylesterase enzymes, inhibiting their activity through competitive mechanisms . The structural details reveal that specific functional groups are essential for its binding affinity and selectivity.
WWL113 primarily engages in inhibition reactions with serine hydrolases such as carboxylesterase 3 and carboxylesterase 1f. These reactions are characterized by the formation of enzyme-inhibitor complexes that prevent the normal catalytic activity of these enzymes.
In vitro studies have demonstrated that WWL113 selectively inhibits these enzymes without affecting other serine hydrolases involved in adipocyte lipolysis, such as hormone-sensitive lipase . The specificity of WWL113 is attributed to its structural features that allow for targeted interactions with the active sites of these particular enzymes.
The mechanism by which WWL113 exerts its effects involves modulation of gene expression related to thermogenesis in brown adipose tissue. Specifically, WWL113 enhances the expression of uncoupling protein 1 by engaging pathways mediated by peroxisome proliferator-activated receptor alpha (PPARα) .
Experimental data indicate that the compound does not act as a direct PPARα activator but rather enhances PPARα-mediated transcriptional activity when used in conjunction with PPARα agonists. This cooperative effect suggests a nuanced role for WWL113 in metabolic regulation .
WWL113 exhibits several notable physical properties:
Chemical analyses reveal that WWL113 maintains structural integrity during typical handling procedures used in biochemical assays .
WWL113 has potential applications in various scientific fields, particularly in metabolic research. Its ability to modulate lipid metabolism makes it a candidate for studies focused on obesity, diabetes, and other metabolic disorders. Specific applications include:
Carboxylesterases (Ces/CES) represent a critical subclass of serine hydrolases that govern lipid homeostasis through their enzymatic activity toward ester-containing molecules. These endoplasmic reticulum-resident enzymes, particularly Ces3 in mice (CES1 in humans) and Ces1f, hydrolyze lipid esters including triglycerides, cholesterol esters, and endocannabinoid metabolites. During adipogenesis, Ces3 expression dramatically increases, coinciding with elevated triglyceride storage capacity in maturing adipocytes [2] [8]. This enzyme's activity is pathologically elevated in adipose tissue from obese and diabetic murine models, as well as in human subjects with metabolic syndrome, establishing a direct correlation between Ces3 hyperactivity and dyslipidemia [2] [8].
Ces3's enzymatic function extends beyond simple lipid hydrolysis—it participates in a complex regulatory network influencing systemic metabolism. Inhibition studies reveal that Ces3 blockade reduces lipolysis in adipocytes, thereby decreasing free fatty acid efflux into circulation. This reduction alleviates ectopic lipid deposition in liver and muscle tissues—a fundamental pathophysiological mechanism linking obesity to insulin resistance [1] [4]. The enzyme also metabolizes signaling lipids like prostaglandin glyceryl esters (PG-Gs), with Ces3-mediated hydrolysis of prostaglandin D2-glyceryl ester (PGD₂-G) diminishing its anti-inflammatory actions in macrophages [3]. Thus, Ces3 sits at the nexus of lipid metabolism and inflammation, making it a compelling target for metabolic disorders characterized by both dyslipidemia and chronic inflammation.
Table 1: Key Lipid Substrates of Ces3/CES1 and Metabolic Consequences of Hydrolysis
Substrate Category | Specific Substrates | Metabolic Consequences of Hydrolysis |
---|---|---|
Neutral Lipids | Triglycerides, Cholesterol esters | Free fatty acid release, Adipocyte lipolysis |
Endocannabinoid Metabolites | 2-Arachidonoylglycerol (2-AG) | Altered endocannabinoid signaling |
Prostaglandin Glyceryl Esters | PGD₂-G, PGE₂-G | Inactivation of anti-inflammatory mediators |
Drug Esters | Irinotecan, Clopidogrel | Altered drug efficacy and pharmacokinetics |
WWL113 (ethyl 4-[4-[methyl-[(3-pyridin-4-ylphenyl)methyl]carbamoyl]oxyphenyl]benzoate) represents a chemically distinct carbamate-based inhibitor specifically engineered for serine hydrolase inhibition. Its discovery emerged from an innovative phenotypic screening approach integrating adipocyte differentiation assays with competitive activity-based protein profiling (ABPP) [2] [8]. This methodology enabled rapid target deconvolution, revealing WWL113's primary inhibition of the 60-kDa serine hydrolases Ces3 and Ces1f, with IC₅₀ values of 120 nM and 100 nM, respectively [1] [4] [6]. Competitive ABPP demonstrated exceptional selectivity, as WWL113 blocked FP-rhodamine labeling of Ces3/Ces1f without affecting other prominent serine hydrolases in adipocyte proteomes [2].
WWL113's utility extends beyond basic research into proof-of-concept therapeutic studies. The compound exhibits oral bioavailability and metabolic stability, enabling chronic in vivo studies in rodent models. Its target engagement is evidenced by reduced hydrolytic activity toward Ces3-specific substrates and stabilization of endogenous lipid mediators like PGD₂-G in cellular and animal models [3]. When benchmarked against other serine hydrolase inhibitors, WWL113 demonstrates superior selectivity for Ces3/Ces1f over related enzymes like HSL (80-95 kDa) and monoacylglycerol lipase (MAGL) [2] [10]. This pharmacological profile establishes WWL113 as the gold standard probe for dissecting Ces3/Ces1f biology.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7